1-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}piperidine
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Description
Synthesis Analysis
The synthesis of compounds similar to 1-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}piperidine involves the treatment of respective chloro-ethanone derivatives with piperidine in acetonitrile, resulting in the formation of novel tetrazole substituted piperidine derivatives. These processes are characterized using IR, 1H NMR, 13C NMR, mass spectral data, and elemental analysis, indicating the formation of the desired heterocyclic compounds (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Molecular Structure Analysis
Structural analysis of similar compounds has been conducted using single crystal X-ray diffraction data, revealing the molecular geometry and confirming the expected structures. These studies provide detailed information on the molecular conformation, showing how the piperidine ring and other structural motifs are arranged in three-dimensional space, offering insights into potential interaction mechanisms with biological targets (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Chemical Reactions and Properties
The chemical reactivity of 1-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}piperidine derivatives can be influenced by the presence of the tetrazole and piperidine groups. These functional groups may undergo various chemical reactions, including nucleophilic substitution, which is fundamental in the synthesis of radiolabeled compounds for PET imaging, highlighting their versatility in chemical synthesis and potential applications in diagnostic imaging (Katoch-Rouse & Horti, 2003).
Future Directions
The future directions for “1-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}piperidine” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the wide range of activities exhibited by compounds with a piperidine moiety , this compound could potentially be a valuable target for future research.
properties
IUPAC Name |
2-[5-(4-fluorophenyl)tetrazol-2-yl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O/c15-12-6-4-11(5-7-12)14-16-18-20(17-14)10-13(21)19-8-2-1-3-9-19/h4-7H,1-3,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARDZNMLXHBKAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001328843 |
Source
|
Record name | 2-[5-(4-fluorophenyl)tetrazol-2-yl]-1-piperidin-1-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24788537 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}piperidine | |
CAS RN |
428857-73-2 |
Source
|
Record name | 2-[5-(4-fluorophenyl)tetrazol-2-yl]-1-piperidin-1-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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